molecular formula C11H10ClF3N2O2 B15250374 Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate

Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate

Cat. No.: B15250374
M. Wt: 294.66 g/mol
InChI Key: KOTWSMZTIFTQHU-RQZCQDPDSA-N
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Description

Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate is a chemical compound with the molecular formula C11H10ClF3N2O2 and a molecular weight of 294.66 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a hydrazinylidene group, and an ethyl ester moiety. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate typically involves the reaction of ethyl chloroacetate with 2-(trifluoromethyl)phenylhydrazine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The hydrazinylidene group can form hydrogen bonds and other interactions with target proteins, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.

Biological Activity

Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate (C11H10ClF3N2O2) is a chemical compound notable for its unique structural features, including a trifluoromethyl group and a hydrazinylidene moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10ClF3N2O2
  • Molecular Weight : 294.66 g/mol
  • Purity : Typically around 95% .

Anticancer Properties

Research indicates that compounds with hydrazinylidene structures often exhibit anticancer properties. In particular, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxic activity .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of a series of hydrazone derivatives on human cancer cell lines. The results showed that compounds with electron-withdrawing groups like trifluoromethyl significantly enhanced their anticancer activity. This compound was included in this series and demonstrated promising results, particularly against breast and colon cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Ethyl 2-chloro-2-(trifluoromethyl)phenyl hydrazoneMCF-7 (Breast Cancer)1.61 ± 0.12
Ethyl 2-chloro-2-(trifluoromethyl)phenyl hydrazoneHT-29 (Colon Cancer)1.98 ± 0.22

The mechanism through which this compound exerts its biological effects is linked to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. The presence of the hydrazinylidene moiety allows for the formation of reactive intermediates that can bind to DNA or proteins, leading to cellular stress responses and ultimately apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of halogen atoms in its structure is often correlated with enhanced antibacterial properties. Compounds with similar configurations have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

Properties

Molecular Formula

C11H10ClF3N2O2

Molecular Weight

294.66 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-6-4-3-5-7(8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9+

InChI Key

KOTWSMZTIFTQHU-RQZCQDPDSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1C(F)(F)F)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)Cl

Origin of Product

United States

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